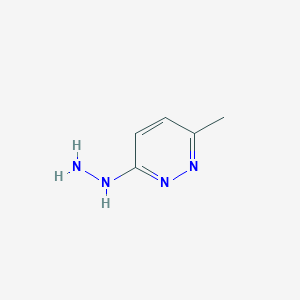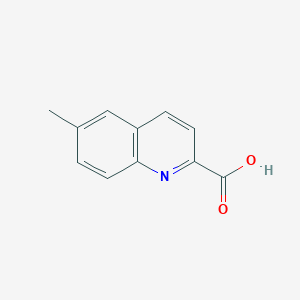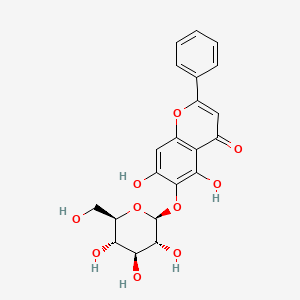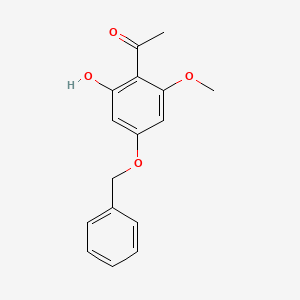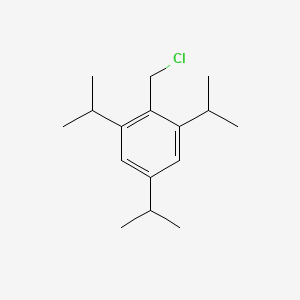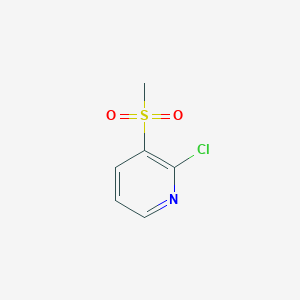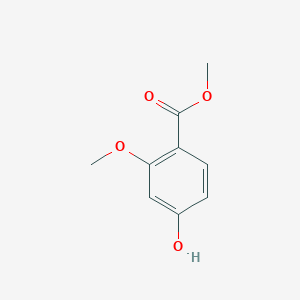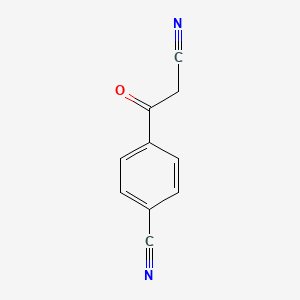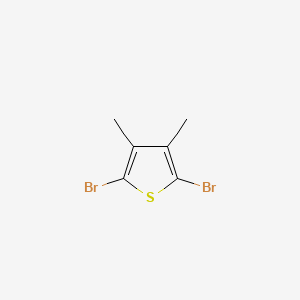
3-Hydroxy-5-methylbenzaldehyde
概要
説明
3-Hydroxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C8H8O2 . It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the third position and a methyl group at the fifth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
科学的研究の応用
3-Hydroxy-5-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Safety and Hazards
3-Hydroxy-5-methylbenzaldehyde is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .
生化学分析
Biochemical Properties
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The exact enzymes, proteins, and other biomolecules that 3-Hydroxy-5-methylbenzaldehyde interacts with are yet to be identified.
Cellular Effects
Some benzaldehydes have been found to have antifungal activity, disrupting cellular antioxidation systems in fungi
Molecular Mechanism
The molecular mechanism of action of this compound is not yet known. As a benzaldehyde, it may participate in reactions involving its aldehyde group. For example, benzaldehydes can undergo nucleophilic substitution reactions at the benzylic position
Metabolic Pathways
Some benzaldehydes are known to be involved in the metabolism of phenolic compounds . The specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, are yet to be identified.
Transport and Distribution
It’s known that some benzaldehydes are lipophilic and can cross cell membranes
準備方法
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 5-methylbenzaldehyde using suitable oxidizing agents. Another method includes the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydroxylation of 5-methylbenzaldehyde. This process typically employs catalysts such as palladium or platinum to facilitate the hydroxylation reaction under controlled conditions. The reaction is carried out in the presence of oxidizing agents like hydrogen peroxide or molecular oxygen .
化学反応の分析
Types of Reactions: 3-Hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 3-Hydroxy-5-methylbenzoic acid.
Reduction: 3-Hydroxy-5-methylbenzyl alcohol.
Substitution: 3-Alkoxy-5-methylbenzaldehyde, 3-Acyl-5-methylbenzaldehyde.
作用機序
The mechanism of action of 3-Hydroxy-5-methylbenzaldehyde involves its interaction with cellular redox systems. As a redox-active compound, it can disrupt cellular antioxidation systems, leading to oxidative stress in cells. This disruption can inhibit the growth of certain fungi and cancer cells by destabilizing their redox homeostasis . The compound targets molecular pathways involving superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .
類似化合物との比較
3-Hydroxybenzaldehyde: Lacks the methyl group at the fifth position.
5-Methylsalicylaldehyde: Has a hydroxyl group at the second position instead of the third.
3,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of a hydroxyl group.
Uniqueness: 3-Hydroxy-5-methylbenzaldehyde is unique due to the specific positioning of the hydroxyl and methyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
3-hydroxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-7(5-9)4-8(10)3-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLHCFVCIGAAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10485187 | |
| Record name | 3-Hydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60549-26-0 | |
| Record name | 3-Hydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-hydroxy-5-methylbenzaldehyde used in the synthesis of lanthanide complexes?
A1: this compound serves as a crucial building block in the multi-step synthesis of hexadentate compartmental ligands. The research paper describes its condensation reaction with ethylenediamine or 1,3-diaminopropane to create these ligands []. These ligands, characterized by their multiple coordination sites, can then form stable complexes with lanthanide ions (Ln(III) = Pr, Sm, Gd, Dy) [].
Q2: What is the significance of studying the equilibrium constants (K) for the substitution of auxiliary ligands in these lanthanide complexes?
A2: Determining the equilibrium constants (K) for the substitution of auxiliary ligands in lanthanide complexes provides valuable insights into the stability and selectivity of these complexes []. The study found that the K values for different auxiliary ligands (salicylic acid, p-chlorobenzoic acid, benzoic acid, acetic acid, 4-bromophenol) varied systematically, suggesting that the structure and properties of the auxiliary ligand influence its interaction with the lanthanide complex []. This understanding is crucial for tailoring the properties of these complexes for potential applications in areas such as contrast agents for magnetic resonance imaging (MRI) or luminescent probes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



